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Compound of Interest

Compound Name: 2-Di-1-ASP

Cat. No.: B10818430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Di-1-ASP (2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide), also

known as DASPI or DASPMI, is a fluorescent, lipophilic cationic dye utilized for the analysis of

mitochondrial function in living cells.[1][2] As a potentiometric probe, its accumulation within

mitochondria is directly dependent on the mitochondrial membrane potential (ΔΨm). In healthy,

respiring cells with a high ΔΨm, 2-Di-1-ASP is electrophoretically driven into the mitochondrial

matrix, resulting in a significant increase in fluorescence intensity. Conversely, in cells with

depolarized mitochondria, a hallmark of cellular stress, apoptosis, or mitochondrial dysfunction,

the dye remains in the cytoplasm at a lower concentration, leading to diminished fluorescence.

This property makes 2-Di-1-ASP a valuable tool for assessing mitochondrial health and

identifying drug-induced mitochondrial toxicity using flow cytometry.[3]

Chemical Properties of 2-Di-1-ASP[2]
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Property Value

Full Chemical Name
2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-
methyl-pyridinium, monoiodide

Synonyms DASPI, DASPMI

Molecular Formula C₁₆H₁₉IN₂

Molecular Weight 366.24 g/mol

Excitation Maximum ~474 nm

| Emission Maximum | ~605 nm |

Mechanism of Action
The mechanism of 2-Di-1-ASP as a mitochondrial membrane potential probe is based on the

Nernst equation, which describes the distribution of an ion across a permeable membrane at

equilibrium. The negatively charged interior of a healthy mitochondrion (typically -150 to -180

mV relative to the cytoplasm) drives the accumulation of the positively charged 2-Di-1-ASP
molecules.[4] This accumulation leads to a concentrated environment within the mitochondria,

causing a significant enhancement of the dye's fluorescence. A decrease in mitochondrial

membrane potential reduces the driving force for dye accumulation, resulting in a lower

intramitochondrial concentration and a corresponding decrease in fluorescence intensity, which

can be quantified by flow cytometry.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b10818430?utm_src=pdf-body
https://www.benchchem.com/product/b10818430?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2553107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2553107/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of 2-Di-1-ASP Action
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Mechanism of 2-Di-1-ASP fluorescence change with ΔΨm.

Experimental Protocols
This section provides a general protocol for staining cells with 2-Di-1-ASP for flow cytometry

analysis. Optimization of dye concentration and incubation time is recommended for each cell

type and experimental condition.

Materials and Reagents
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2-Di-1-ASP (powder or stock solution in DMSO)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Cell culture medium

Fetal bovine serum (FBS)

Flow cytometry tubes (e.g., 12 x 75 mm polypropylene tubes)

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (for

positive control)

Centrifuge

Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters (e.g., for PE-

Texas Red or a similar channel).

Preparation of Reagents
2-Di-1-ASP Stock Solution (1 mM): Dissolve 2-Di-1-ASP powder in high-quality, anhydrous

DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light. The

stock solution is typically stable for several months.[5]

Staining Medium: Use a serum-free cell culture medium or HBSS for staining. The presence

of serum may interfere with staining.

CCCP Positive Control (10 mM Stock): Dissolve CCCP in DMSO to a final concentration of

10 mM. Store at -20°C.

Staining Protocol for Suspension Cells
Cell Preparation: Culture cells to the desired density. Harvest cells by centrifugation at 300-

400 x g for 5 minutes.

Washing: Wash the cell pellet once with pre-warmed (37°C) PBS or HBSS.
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Resuspension: Resuspend the cells in pre-warmed staining medium at a concentration of 1 x

10⁶ cells/mL.

Staining: Add 2-Di-1-ASP stock solution to the cell suspension to achieve a final

concentration in the range of 1-10 µM. Titration is recommended to determine the optimal

concentration for your cell type.

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

Positive Control (Optional but Recommended): In a separate tube, pre-treat cells with a

mitochondrial uncoupler like CCCP (final concentration 10-50 µM) for 5-10 minutes before

adding 2-Di-1-ASP. This will induce mitochondrial depolarization and serve as a control for

low fluorescence.

Washing (Optional): Some protocols may include a wash step after incubation to remove

excess dye. Wash the cells with 1-2 mL of staining medium or PBS. Centrifuge at 300-400 x

g for 5 minutes and resuspend in fresh staining medium or PBS.

Analysis: Analyze the stained cells on a flow cytometer immediately.

Staining Protocol for Adherent Cells
Cell Culture: Grow adherent cells in culture plates to the desired confluency.

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or

HBSS. Add pre-warmed staining medium containing 2-Di-1-ASP (1-10 µM) to the cells.

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

Harvesting: After incubation, remove the staining solution and wash the cells once with PBS.

Detach the cells using a gentle, non-enzymatic cell dissociation buffer or by light

trypsinization.

Neutralization: If using trypsin, neutralize with a medium containing serum.

Washing and Resuspension: Centrifuge the detached cells at 300-400 x g for 5 minutes,

wash once with staining medium or PBS, and resuspend in an appropriate volume for flow

cytometry analysis.
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Analysis: Analyze immediately by flow cytometry.

Experimental Workflow for 2-Di-1-ASP Flow Cytometry

Cell Culture
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Workflow for 2-Di-1-ASP staining and flow cytometry.
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Data Presentation and Analysis
Flow cytometry data for 2-Di-1-ASP staining is typically presented as a histogram of

fluorescence intensity. A shift in the fluorescence to the left (lower intensity) indicates

mitochondrial depolarization.

Quantitative Data Summary

Parameter Recommended Range Notes

Working Concentration 1 - 10 µM

Optimal concentration
should be determined
empirically for each cell
type.

Incubation Time 15 - 30 minutes

Longer incubation times may

lead to non-specific staining or

toxicity.

Incubation Temperature 37°C

Physiological temperature is

crucial for active mitochondrial

uptake.

Excitation Laser 488 nm (Blue)
Standard on most flow

cytometers.

| Emission Filter | ~605 nm (e.g., PE-Texas Red channel) | Check your instrument's filter

configuration for the best fit. |

Applications in Drug Development and Toxicology
The assessment of mitochondrial function is a critical component of preclinical drug safety

assessment.[3] Drug-induced mitochondrial toxicity is a significant cause of compound attrition

during development and post-market withdrawal.[6] Assays measuring mitochondrial

membrane potential, such as those using 2-Di-1-ASP, provide a sensitive method for screening

compounds for their potential to cause mitochondrial dysfunction.[3] A decrease in 2-Di-1-ASP
fluorescence upon treatment with a test compound can indicate a direct or indirect effect on the

mitochondrial respiratory chain or other mitochondrial functions. This allows for the early
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identification of potentially toxic compounds and aids in the selection of safer drug candidates.

[7][8]

Troubleshooting
Issue Possible Cause Suggested Solution

Weak or No Signal

- Low dye concentration- Short

incubation time- Low

mitochondrial activity- Incorrect

instrument settings

- Titrate 2-Di-1-ASP

concentration upwards.-

Increase incubation time (up to

30-45 minutes).- Ensure cells

are healthy and metabolically

active.- Verify laser and filter

settings are appropriate for 2-

Di-1-ASP.

High Background

Fluorescence

- High dye concentration- Cell

death- Non-specific binding

- Titrate 2-Di-1-ASP

concentration downwards.- Co-

stain with a viability dye (e.g.,

Propidium Iodide or 7-AAD) to

gate out dead cells.- Include a

wash step after incubation.

High Variation Between

Replicates

- Inconsistent cell numbers-

Inconsistent incubation times

or temperatures- Cell clumping

- Ensure accurate cell counting

and pipetting.- Maintain

consistent experimental

conditions.- Gently vortex or

filter cell suspension before

analysis.

No Shift with Positive Control

(CCCP)

- CCCP is inactive- Cells are

already depolarized

- Use a fresh dilution of

CCCP.- Check the health of

your cells; they may be

stressed or dying.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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